2,6-Difluoro-4-nitrobenzene-1-thiol

説明

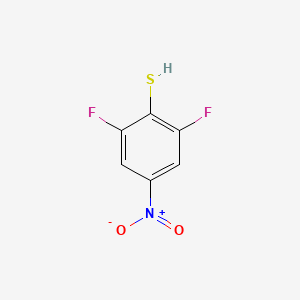

“2,6-Difluoro-4-nitrobenzene-1-thiol” is a chemical compound with the molecular formula C6H3F2NO2S and a molecular weight of 191.16 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “2,6-Difluoro-4-nitrobenzene-1-thiol” consists of a benzene ring substituted with two fluorine atoms, a nitro group, and a thiol group . The InChI code for this compound is 1S/C6H3F2NO2S/c7-4-1-3(9(10)11)2-5(8)6(4)12/h1-2,12H .Physical And Chemical Properties Analysis

The physical and chemical properties of “2,6-Difluoro-4-nitrobenzene-1-thiol” include a boiling point of approximately 272.4°C at 760 mmHg, a density of approximately 1.6 g/cm^3, and a refractive index of n20D 1.59 .科学的研究の応用

Organic Synthesis and Chemical Reactions

The synthesis and structural investigation of electron-rich nitroaromatics, including compounds structurally related to 2,6-Difluoro-4-nitrobenzene-1-thiol, have demonstrated their utility in nucleophilic aromatic substitution reactions. These reactions facilitate the introduction of various amine substituents, highlighting the compounds' potential in designing electron-donating materials and understanding the electronic effects of nitro groups in aromatic systems (White et al., 2019). Additionally, the use of thiols for S-derivatization of nitrobenzenes has been explored, indicating the compounds' versatility in synthetic organic chemistry and the potential for creating novel chemical entities (Zlotin et al., 2000).

Materials Science and Nanotechnology

Research into the oxidative polymerization of fluorophenols, such as 2,6-difluorophenol, to form crystalline polyphenylene oxides reveals applications in materials science. These polymers exhibit unique properties suitable for advanced material applications, including high thermal stability and resistance to solvents (Ikeda et al., 2000). Furthermore, the assembly of fluorine-containing molecular rotors on gold nanoparticles demonstrates the intersection of organic synthesis and nanotechnology, offering insights into surface chemistry and molecular motion at the nanoscale (Thibeault et al., 2010).

Electrochemistry and Environmental Applications

The electrochemical reduction of nitrobenzene, including studies in ionic liquids, provides important insights into the reactivity of nitroaromatic compounds. This research has implications for environmental remediation, where the reduction of nitroaromatic pollutants to less harmful products is a critical challenge (Silvester et al., 2006). Additionally, the study of Fe0 reduction of nitrobenzene in synthetic wastewater highlights the potential for using zerovalent iron in treating industrial wastewater contaminated with nitroaromatic compounds (Mantha et al., 2001).

Molecular Electronics

The tuning of the hole injection barrier at the organic/metal interface with self-assembled functionalized aromatic thiols, including perfluoro-substituted phenylenes, showcases the application of these compounds in molecular electronics. This research provides a pathway to improve the efficiency of devices such as organic light-emitting diodes (OLEDs) and organic solar cells by optimizing the interface between organic semiconductors and metal contacts (Chen et al., 2006).

特性

IUPAC Name |

2,6-difluoro-4-nitrobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2NO2S/c7-4-1-3(9(10)11)2-5(8)6(4)12/h1-2,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWWMHVHBXSUFCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)S)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Difluoro-4-nitrobenzene-1-thiol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[4-Chloro-2-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one](/img/structure/B1419312.png)

![tert-Butyl 14-(N-Boc-amino)-1-[3-(mercaptocarbamoyl)phenoxy]-13,15-dioxo-3,6,9-trioxa-12,16-diazanonadecan-19-oate](/img/structure/B1419314.png)

![N-{(4-chlorophenyl)[2-(trifluoromethyl)phenyl]methyl}ethane-1,2-diamine](/img/structure/B1419317.png)

![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methylbenzamide](/img/structure/B1419318.png)

![3-[(2-Chloro-4-nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B1419322.png)

![6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl piperazine-1-carboxylate hydrochloride](/img/structure/B1419327.png)

![3-methyl-4H-pyrido[2,1-c][1,2,4]triazin-4-one](/img/structure/B1419331.png)

![1-methyl-N-(propan-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxamide](/img/structure/B1419334.png)